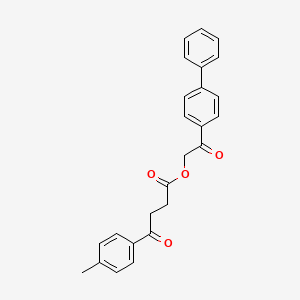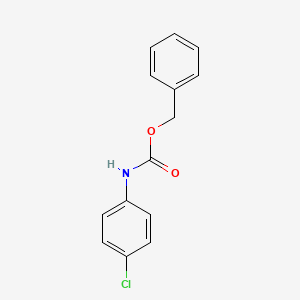
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用機序
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 acts as a competitive inhibitor of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein by binding to the ATP-binding site of the protein. This binding prevents the hydrolysis of ATP, which is required for the opening and closing of the 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein channel. As a result, the transport of chloride ions across the cell membrane is inhibited, leading to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. This reduction in mucus viscosity leads to improved lung function and reduced risk of respiratory infections. Additionally, 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to improve the absorption of nutrients in the digestive system of cystic fibrosis patients.
実験室実験の利点と制限
One of the advantages of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its high potency and selectivity for 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein inhibition. This compound has been shown to be effective in reducing mucus viscosity and improving lung function in animal models of cystic fibrosis. However, one of the limitations of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
将来の方向性
Future research on 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 could focus on improving its solubility and bioavailability through the development of novel formulations. Additionally, further studies could investigate the potential therapeutic applications of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 in other diseases that involve abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Finally, the development of more potent and selective 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide inhibitors could lead to the development of more effective treatments for cystic fibrosis.
合成法
The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 3-ethylbenzoyl chloride, followed by purification and crystallization. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
科学的研究の応用
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound has been shown to inhibit the activity of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein, which is responsible for the transport of chloride ions across the cell membrane. Inhibition of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein activity can lead to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
特性
IUPAC Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZABRRSOZILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)
![N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine](/img/structure/B5184268.png)


![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)